molecular formula C8H19N B045302 Diisopropylethylamine CAS No. 7087-68-5

Diisopropylethylamine

Cat. No. B045302
CAS RN: 7087-68-5
M. Wt: 129.24 g/mol
InChI Key: JGFZNNIVVJXRND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DIPEA has been explored through various methods. One approach involves using diisopropylamine (DIPA) and chloroethane as raw materials, optimizing conditions such as raw material ratio, reaction time, and temperature to achieve an 85.3% yield under specific conditions, showcasing the process's efficiency and cost-effectiveness Xu Shao-hong, 2010. Another method utilizes DIPA and diethyl sulfate, highlighting the reaction's optimized conditions to produce DIPEA with a high purity level Di Yuan-yuan, 2003.

Molecular Structure Analysis

Molecular structure analyses focus on the spatial arrangement and bonding patterns within DIPEA molecules. Studies such as X-ray synchrotron diffraction and molecular modeling have been used to determine the location and orientation of DIPEA molecules in specific frameworks, providing insights into the compound's structural characteristics and its interaction within complex materials Christiana Zenonos, D. Lewis, G. Sankar, 2015.

Chemical Reactions and Properties

DIPEA's chemical reactivity and properties are pivotal in its use as a base and catalyst. It has been involved in regioselective acylation of carbohydrates and diols, indicating its utility in selective synthesis processes due to its ability to form carboxylate ions that catalyze selective acylations Bo Ren et al., 2018. Furthermore, DIPEA has been shown to be effective in nucleophilic fluorination of sensitive substrates, illustrating its versatility in synthetic organic chemistry L. Kudzma et al., 2001.

Physical Properties Analysis

The physical properties of DIPEA, such as solubility, stability, and resistance to solvent decomposition, are crucial for its application in organic synthesis. The high solubility and stability of sodium diisopropylamide in N,N-dimethylethylamine, as compared to other bases, underscore the advantageous attributes of DIPEA-based systems for metalations of various organic compounds Yun Ma et al., 2016.

Chemical Properties Analysis

DIPEA's chemical properties, including its base strength and reactivity towards different reagents, are integral to its function in synthesis. Its role in promoting regioselective acylation and its effectiveness as a nucleophilic base in fluorination reactions highlight the compound's utility in facilitating a broad range of chemical transformations Bo Ren et al., 2018; L. Kudzma et al., 2001.

Scientific Research Applications

  • Improvement in Acylation of Amino Acids : Diisopropylethylamine enhances the acylation process of amino acids, reducing the formation of dipeptides and contaminants during the procedure. This application was detailed by Chen and Benoiton (1987) in their study titled "Diisopropylethylamine eliminates dipeptide formation during the acylation of amino acids using benzoyl chloride and some alkyl chloroformates" (Chen & Benoiton, 1987).

  • Synthesis of Sevoflurane : It is effective in selectively converting chloromethyl ethers to sevoflurane, providing a solventless method alternative to other complexes, as explored in the study "Diisopropylethylamine mono(hydrogen fluoride) for nucleophilic fluorination of sensitive substrates: synthesis of sevoflurane" by Kudzma et al. (2001) (Kudzma et al., 2001).

  • Impact on Brain Neurochemistry : Diisopropyl phosphorofluoridate (DFP) has been shown to affect norepinephrine and dopamine levels in the rabbit brain, with varying effects depending on the brain part treated. This was investigated in the study "Effects of diisopropyl phosphorofluoridate on acetylcholine, cholinesterase and catecholamines of several parts of rabbit brain" by Glisson et al. (1974) (Glisson, Karczmar, & Barnes, 1974).

  • Synthesis of Difluorenylmethyl Phosphates : This reagent is widely used for converting alcohols into their corresponding difluorenylmethyl phosphates, as mentioned in the study "Bis(9H‐fluoren‐9‐ylmethyl) N,N‐bis(1‐methylethyl)phosphoramidate" (Salla, 2013) (Salla, 2013).

  • Efficient Synthesis from Diisopropylamine and Diethyl Sulfate : The synthesis of N,N-Diisopropylethylamine (DIPEA) from diisopropylamine (DIPA) and diethyl sulfate (Et_2SO_4) with a high mole yield is discussed in the study "Synthesis of N,N-Diisopropylethylamine" by Di Yuan-yuan (2003) (Di Yuan-yuan, 2003).

  • Cyclization in Organic Synthesis : In organic chemistry, diisopropylethylamine-mediated aldol-type cyclization is used for synthesizing 4-cis-tetrahydropyranones in a single step, as detailed in "Stereoselective aldol-type cyclization reaction mediated by dibutylboron triflate/diisopropylethylamine" by Das et al. (2004) (Das, Li, & Sinha, 2004).

  • Synthesis of N3-Acylated Uridine Derivatives : Diisopropylethylamine serves as a base in the effective synthesis of N3-acylated uridine derivatives, with acyl groups attached to the N3-nitrogen in the uracil moiety. This application is described in the study "Structural assignment of n3-acylated uridine derivatives by means of 13c nmr spectroscopy" by Kamimura et al. (1984) (Kamimura, Masegi, Sekine, & Hata, 1984).

  • Synthesis from Diisopropylamine and Chloroethane : A study by Xu Shao-hong (2010) titled "Study on Synthesis of N,N-Diisopropylethylamine" discusses a method using diisopropylamine and chloroethane as raw materials for DIPEA synthesis, offering higher yield and lower cost (Xu Shao-hong, 2010).

  • Regioselective Acylation of Carbohydrates and Diols : Diisopropylethylamine-triggered, self-catalyzed regioselective acylation of carbohydrates and diols is a green, mild method using less organic base compared to other methods. This is elaborated in the study "Diisopropylethylamine-triggered, highly efficient, self-catalyzed regioselective acylation of carbohydrates and diols" by Ren et al. (2018) (Ren, Gan, Zhang, Yan, & Dong, 2018).

  • Ionic Liquid Applications : The ionic liquid DIPEF (Diisopropylethylammonium Formate) was investigated for its suitability in dye-sensitized solar cells, but was found to be unsuitable due to its formic acid content. This is highlighted in the study "A Reinvestigation of the Ionic Liquid Diisopropylethylammonium Formate by NMR and DFT Methods" by Hansen et al. (2016) (Hansen, Lund, Krake, Spanget-Larsen, & Hvidt, 2016).

Safety And Hazards

N,N-Diisopropylethylamine causes serious eye damage . It is toxic if inhaled and may cause respiratory irritation . It is flammable and containers may explode when heated .

Future Directions

N,N-Diisopropylethylamine is commercially available and is used in organic chemistry as a non-nucleophilic base . It is commonly used in the synthesis of amides . It is also used in the acetylation of carbohydrates and diols . The development of green protocols for photocatalysis where water acts as a nucleophile, induced by a weak organic base, is difficult to achieve in organic chemistry .

properties

IUPAC Name

N-ethyl-N-propan-2-ylpropan-2-amine
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InChI

InChI=1S/C8H19N/c1-6-9(7(2)3)8(4)5/h7-8H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFZNNIVVJXRND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8064561
Record name 2-Propanamine, N-ethyl-N-(1-methylethyl)-
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Molecular Weight

129.24 g/mol
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Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 2-Propanamine, N-ethyl-N-(1-methylethyl)-
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Vapor Pressure

12.0 [mmHg]
Record name N,N-Diisopropylethylamine
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Product Name

Diisopropylethylamine

CAS RN

7087-68-5
Record name Diisopropylethylamine
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Record name Ethyldiisopropylamine
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Synthesis routes and methods I

Procedure details

addition of activated levulinic acid (activated as the symmetric anhydride with 0.5 equivalents of DIC in DCM for 5-10 min)
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Synthesis routes and methods II

Procedure details

In 1 ml of acetonitrile was dissolved 20 mg of pivaloyloxymethyl (1R,5S,6S)-6-[(R)-1-tert-butyldimethylsilyloxyethyl]-2-diphenylphosphoryloxy-1-methylcarbapen-2-em-3-carboxylate, 4.3 mg of (4S)-4-mercaptopyrrolidin-2-thione obtained in the above (3) and 4.1 mg of N,N-diisopropylethylamine were added thereto under nitrogen gas at -20° C., and the mixture was stirred for 2 hours while gradually elevating a temperature thereof to 0° C. The reaction mixture was poured into a 0.1M phosphate buffer (pH 7) and extracted with ethyl acetate. After the extract was washed and dried, the solvent was removed under reduced pressure. The residue was purified by thin layer chromatography (solvent; ethyl acetate:n-hexane=5:5) to obtain 7 mg of pivaloyloxymethyl (1R,5S,6S)-6-[(R)-1-tert-butyldimethylsilyloxyethyl]-2-[(4R)-pyrrolidin-2-thion-4-ylthio[-1methylcarbepen-2-em-3-carboxylate as colorless crystal.
Name
pivaloyloxymethyl (1R,5S,6S)-6-[(R)-1-tert-butyldimethylsilyloxyethyl]-2-diphenylphosphoryloxy-1-methylcarbapen-2-em-3-carboxylate
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20 mg
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(4S)-4-mercaptopyrrolidin-2-thione
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4.3 mg
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1 mL
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Synthesis routes and methods III

Procedure details

The following stages have been newly invented: using sodium azide in DMF, 29 was reacted to give the azide 30 and this was reduced with triphenylphosphine in pyridine to give the aminoethyluracil 31. The amino function in 31 was finally protected with N-ethoxycarbonylphtalimide (Scheme 2). Nucleosidation of ribose tetrabenzoate 33 with N-phtaloylaminoethyluracil 32 produced the ribose tribenzoate 34 in good yields. The anomeric centre of the pyranose ring is in the β configuration, as can be clearly seen from the coupling constants between H—C(1′) and H—C(2′) of J=9.5 Hz. Subsequent removal of the benzoate protective groups using NaOMe in MeOH yielded the linker triol 35. 35 was reacted with benzoyl chloride at −78° C. in pyridine/dichlormethane 1:10 in the presence of DMAP. In this process, in addition to the desired 2′-benzoate 36 (64%), 2′,4′-dibenzoylated product (22%) was also obtained, which was collected and converted into the triol 35 analogously to the methanolysis of 34 to 35. The 2′-benzoate 36 was tritylated with dimethoxytrityl chloride in the 4′-position in yields of greater than 90% in the presence of Hünig's base in dichloromethane. The rearrangement of 4′-DMT-2′-benzoate 37 to the 4′-DMT-3′-benzoate 38 was carried out in the presence of DMAP, p-nitrophenol and Hünig's base in n-propanol/pyridine 5:2. After chromatography, 38 is obtained. 4′-DMT-3′-benzoate 38 was finally reacted with ClP (OAll)N(iPr)2 to give the phosphoramidite 39 in the presence of Hu{umlaut over (n)}ig's base (Scheme 3). This can be employed for the automated oligonucleotide synthesis without alteration of the synthesis protocols.
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pyridine dichlormethane
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2′-benzoate
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Synthesis routes and methods IV

Procedure details

The amide acid VIIC is cyclized by treatment with a cyclizing agent such as acetic anhydride or propionic anhydride (employing a molar ratio of anhydride:VIIC of within the range of from about 7:1 to about 5:1) and amine base such as triethylamine or diisopropylethylamine, in the presence of an inert organic solvent such as THF, toluene, monoglyme or ethylacetate, at a temperature within the range of from about 70° to about 110° C., to form compound XXVIII.
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amide
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Synthesis routes and methods V

Procedure details

In the second preferred activating procedure, the T-CA is treated with a phosgene equivalent (approx. 1.1 equivalent), e.g., 4-nitrophenylchloroformate, and a tertiary amine (approx. 1.1 equivalent), e.g., diisopropylethylamine, in an aprotic solvent, e.g., pyridine, at between 0° and 25° C. for between 10 min and 2 hrs to give the active T-CA linker.
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4-nitrophenylchloroformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diisopropylethylamine
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Diisopropylethylamine
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Diisopropylethylamine
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Diisopropylethylamine
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Diisopropylethylamine
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Diisopropylethylamine

Citations

For This Compound
92,300
Citations
KL Sorgi - Encyclopedia of Reagents for Organic Synthesis, 2001 - researchgate.net
Thioesters10c, 10d and oxazolidones14 can also be selectively converted into dialkylboryl enolates using DIPEA as base and the appropriate boron triflates. The thioester enolates …
Number of citations: 5 www.researchgate.net
L Guo, AJ Worth, C Mesaros, NW Snyder… - Rapid …, 2016 - Wiley Online Library
Rationale Mass spectrometric (MS) analysis of low molecular weight polar metabolites can be challenging because of poor chromatographic resolution of isomers and insufficient …
LV Kudzma, CG Huang, RA Lessor, LA Rozov… - Journal of Fluorine …, 2001 - Elsevier
Diisopropylethylamine mono(hydrogen fluoride) (8), which … of diisopropylethylamine to the complex diisopropylethylamine … :1 stoichiometry of diisopropylethylamine to hydrogen fluoride …
Number of citations: 21 www.sciencedirect.com
B Ren, L Gan, L Zhang, N Yan, H Dong - Organic & Biomolecular …, 2018 - pubs.rsc.org
A diisopropylethylamine (DIPEA)-triggered, self-catalyzed, regioselective acylation of carbohydrates and diols is presented. The hydroxyl groups can be acylated by the corresponding …
Number of citations: 14 pubs.rsc.org
H Zhou, R Fan, J Yang, X Sun, X Liu… - The Journal of Organic …, 2022 - ACS Publications
We report a cathodic reduction-dominated electrochemical approach for the hydrogenation of azobenzenes in dichloromethane. With cheap and readily available N,N-…
Number of citations: 3 pubs.acs.org
L Lombardo - Tetrahedron letters, 1984 - Elsevier
The rapid reaction of t-butyldimethylchlorosilane with alcohols catalysed by diisopropylethylamine at room temperature gave high isolated yields of the t …
Number of citations: 67 www.sciencedirect.com
WJ Wei, HQ Gao, XH Luo… - Chemistry–A European …, 2023 - Wiley Online Library
Dielectric switches have drawn renewed attention to the study of their many potential applications with the adjustable switch temperatures (T s ). Herein, a novel antimony‐based halide …
Z Hong, J Ruan, X Chen, C Qian, X Ge, S Zhou - ACS omega, 2020 - ACS Publications
The reaction of magnesium or zinc amides with alkyl or benzyl halides is an attractive approach to make C–N bonds, especially for electron-poor organic halides. The magnesium-…
Number of citations: 1 pubs.acs.org
Y Imada, Y Okada, K Chiba - ChemElectroChem, 2020 - Wiley Online Library
The use of a supporting electrolyte has been a significant issue in electro‐organic chemistry because it can be wasteful and increase steps in terms of separation from target products. …
KY Lee, CG Lee, JE Na, JN Kim - Tetrahedron letters, 2005 - Elsevier
We found a suitable condition for the effective alkynylation of N-tosylimines with aryl acetylenes. The reaction of N-tosylimines and aryl acetylenes in the presence of ZnBr 2 and DIEA (N,…
Number of citations: 61 www.sciencedirect.com

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